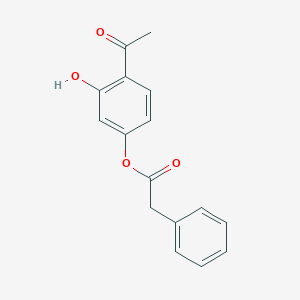

4-Acetyl-3-hydroxyphenyl phenylacetate

Description

Contextualizing 4-Acetyl-3-hydroxyphenyl Phenylacetate (B1230308) within Complex Organic Molecules

The structure of 4-Acetyl-3-hydroxyphenyl phenylacetate incorporates both a phenylacetate ester moiety and an acetylated phenol (B47542) core. The foundational phenol structure is a substituted acetophenone, specifically a derivative of a dihydroxyacetophenone. Dihydroxyacetophenones, such as 2',4'-dihydroxyacetophenone (also known as resacetophenone), are plant metabolites and serve as important intermediates in the synthesis of various pharmaceuticals and natural products. medchemexpress.comnih.gov

The molecule can be systematically named as the phenylacetate ester of 4-acetyl-3-hydroxyphenol. The precursor, 4-acetyl-3-hydroxyphenol (or 2,4-dihydroxyacetophenone), is a well-studied compound known to be a key intermediate in various synthetic pathways. medchemexpress.comgoogle.com The addition of a phenylacetate group to this scaffold creates a more complex molecule with potentially novel physicochemical and biological properties.

Overview of the Research Landscape for Phenylacetate Derivatives and Acetylated Phenols

The research landscape for phenylacetate derivatives is broad, encompassing areas from perfumery to pharmaceuticals. Phenylacetic acid and its esters are known for their honey-like odor and are used in fragrances. drugbank.com In the medical field, phenylacetate itself has been investigated for its potential antineoplastic activities, inducing differentiation and growth inhibition in tumor cells. atamanchemicals.com This has spurred research into various derivatives to enhance potency and explore mechanisms of action. nih.gov

Similarly, the study of acetylated phenols is an active area of research. Acetylation is a tool to modify the polarity and bioavailability of phenolic compounds. researchgate.netnih.gov Research has demonstrated that acetylated phenolics can exhibit significant biological effects, including antithrombotic and anti-inflammatory activities. researchgate.netnih.gov The acetylation of natural polyphenols is a strategy being explored to develop new therapeutic agents. researchgate.netnih.gov The scientific community continues to synthesize and evaluate new acetylated phenolic compounds to establish structure-activity relationships.

Rationale for Investigating this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The synthesis of such a hybrid molecule would likely be driven by the desire to explore novel structure-activity relationships.

The core structure, a dihydroxyacetophenone derivative, is associated with various biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The addition of a phenylacetate group, a moiety also associated with biological activity, could lead to a synergistic effect or a novel biological profile. Researchers may hypothesize that combining these two pharmacophores could result in a compound with enhanced potency, altered selectivity, or improved pharmacokinetic properties, such as membrane permeability or metabolic stability. The investigation of this compound would therefore be a logical step in the systematic exploration of phenolic and phenylacetate derivatives for potential therapeutic applications.

Detailed Compound Data

While specific experimental data for this compound is scarce, the properties of its precursors and related compounds are well-documented. The following tables provide an overview of this information.

Table 1: Physicochemical Properties of Precursors and Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | 103-82-2 |

| 2',4'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 144-148 | 89-84-9 |

| 4-Acetyl-3-hydroxyphenyl acetate (B1210297) | C₁₀H₁₀O₄ | 194.18 | 57-59 | 42059-48-3 |

| Phenyl acetate | C₈H₈O₂ | 136.15 | -30 | 122-79-2 |

Table 2: Biological Activities of Related Compound Classes

| Compound Class | Representative Compound | Reported Biological Activity | Reference |

|---|---|---|---|

| Phenylacetates | Sodium Phenylacetate | Antineoplastic, ammonia scavenging | atamanchemicals.com |

| Acetylated Phenols | Acetylresveratrol | Antithrombotic | nih.gov |

| Dihydroxyacetophenones | 2',4'-Dihydroxyacetophenone | Inhibits COX-2 transcription | medchemexpress.com |

Structure

3D Structure

Properties

CAS No. |

112030-27-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(4-acetyl-3-hydroxyphenyl) 2-phenylacetate |

InChI |

InChI=1S/C16H14O4/c1-11(17)14-8-7-13(10-15(14)18)20-16(19)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |

InChI Key |

PDQLDLYWVAKHIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 4 Acetyl 3 Hydroxyphenyl Phenylacetate

Strategies for the Esterification of Phenolic Hydroxyl Groups with Phenylacetic Acid

The initial and fundamental step in many synthetic routes towards the target molecule is the esterification of a phenolic precursor with phenylacetic acid. This reaction forms the core phenylacetate (B1230308) structure.

A plausible synthetic strategy involves the esterification of a pre-acetylated phenol (B47542) with phenylacetic acid. However, a more common and often more efficient approach is to first form the phenylacetate ester from a suitable phenol and then introduce the acetyl group in a subsequent step.

The direct esterification of phenols with carboxylic acids can be challenging and often requires catalysts to proceed at a reasonable rate. Phenols are less nucleophilic than alcohols, making the reaction sluggish. Common methods to facilitate this transformation include the use of acid catalysts or activating agents for the carboxylic acid. For instance, the reaction can be carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product.

Alternatively, the carboxylic acid can be activated by converting it into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). Phenylacetic acid can be converted to phenylacetyl chloride, which then readily reacts with a phenol in the presence of a base to form the corresponding ester.

Phase-transfer catalysis (PTC) has also been shown to be a highly efficient method for the O-acylation of substituted phenols with alkanoyl chlorides. tandfonline.comlew.ro This method often results in nearly quantitative yields in very short reaction times, typically using a quaternary ammonium salt as the catalyst in a biphasic system of aqueous sodium hydroxide and an organic solvent like dichloromethane. tandfonline.com

Table 1: Comparison of Esterification Methods for Phenols

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |

| Fischer Esterification | Phenol, Phenylacetic Acid | Strong Acid (e.g., H₂SO₄), Heat, Water Removal | Simple reagents | Harsh conditions, equilibrium limited |

| Acyl Chloride Method | Phenol, Phenylacetyl Chloride | Base (e.g., Pyridine) | High reactivity, good yields | Acyl chloride is moisture sensitive |

| Acid Anhydride Method | Phenol, Phenylacetic Anhydride | Acid or Base catalyst, Heat | Milder than acyl chlorides | Anhydride may not be readily available |

| Phase-Transfer Catalysis | Phenol, Phenylacetyl Chloride | Quaternary Ammonium Salt, NaOH(aq)/CH₂Cl₂ | High yields, fast reaction, mild conditions | Requires a two-phase system |

Methodologies for Acetylation of Hydroxyphenyl Moieties in Phenylacetate Esters

Once the phenylacetate ester of a phenol is formed, the next critical step is the introduction of the acetyl group onto the aromatic ring. This is typically achieved through an acylation reaction.

A key challenge in the synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate is the selective acetylation of the aromatic ring without cleaving the existing ester bond. The Fries rearrangement is a powerful reaction for this purpose. wikipedia.orgbyjus.comsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org

The Fries rearrangement of a phenylacetate ester, such as 3-hydroxyphenyl phenylacetate, would lead to the migration of an acetyl group to the aromatic ring, forming a hydroxyacetophenone derivative. The reaction typically yields a mixture of ortho and para isomers. wikipedia.orgbyjus.com The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and the choice of solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. byjus.com The use of non-polar solvents also tends to favor the ortho product. byjus.com

Table 2: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

| Condition | Effect on Isomer Ratio |

| Low Temperature | Favors para-isomer |

| High Temperature | Favors ortho-isomer |

| Non-polar Solvent | Favors ortho-isomer |

| Polar Solvent | Favors para-isomer |

Direct C-acylation of a phenol can also be considered, which is an electrophilic aromatic substitution. ucalgary.ca However, O-acylation to form the ester is often kinetically favored. ucalgary.ca The presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can promote C-acylation, leading to the formation of hydroxyaryl ketones. ucalgary.ca In the context of synthesizing this compound, a selective C-acylation of a pre-formed 3-hydroxyphenyl phenylacetate would be required.

Multi-Step Synthesis Design for this compound

A plausible multi-step synthesis for this compound would likely involve a sequential approach, carefully controlling the introduction of each functional group.

A logical synthetic route would commence with a readily available starting material, such as resorcinol (1,3-dihydroxybenzene).

Proposed Synthetic Pathway:

Mono-esterification of Resorcinol: The first step would involve the selective mono-esterification of resorcinol with phenylacetic acid or a derivative like phenylacetyl chloride. This would yield 3-hydroxyphenyl phenylacetate as the key intermediate. Controlling the stoichiometry of the reactants would be crucial to minimize the formation of the di-esterified product.

Fries Rearrangement of 3-Hydroxyphenyl Phenylacetate: The intermediate, 3-hydroxyphenyl phenylacetate, would then be subjected to a Fries rearrangement. The hydroxyl group at the 3-position is an ortho-, para-director. Therefore, the incoming acetyl group would be directed to the 4- or 6-position. By carefully controlling the reaction conditions (e.g., low temperature), it may be possible to favor the formation of the desired This compound .

Intermediate Analysis: Throughout this multi-step synthesis, the purification and characterization of the intermediate, 3-hydroxyphenyl phenylacetate, would be essential. Techniques such as chromatography would be necessary to isolate the desired mono-ester from unreacted resorcinol and the di-ester byproduct. Spectroscopic methods like NMR and IR would be used to confirm the structure of the intermediate before proceeding to the final Fries rearrangement step.

Catalytic Approaches in the Synthesis of Phenylacetate and Acetylated Phenol Derivatives

Catalysis plays a pivotal role in both the esterification and acetylation steps of the synthesis.

In the esterification of phenols, both acid and base catalysis are commonly employed. Solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages in terms of ease of separation and reusability. semanticscholar.orgbcrec.id For instance, zeolites like HZSM-5 have been used for the acylation of phenol, showing high selectivity towards the para-product under certain conditions. semanticscholar.orgbcrec.id

For the Fries rearrangement , Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are the traditional catalysts. sigmaaldrich.comorganic-chemistry.org However, due to the often stoichiometric amounts required and the harsh work-up procedures, there is growing interest in developing more environmentally friendly and reusable catalysts. Strong Brønsted acids like methanesulfonic acid have been shown to be effective for the Fries rearrangement. organic-chemistry.org Furthermore, solid acid catalysts, including sulfonic acid-modified materials, are being explored to facilitate a more sustainable process. urjc.es These solid catalysts can potentially be recovered and reused, reducing waste and simplifying the purification of the final product.

Enzymatic Biotransformations in Related Ester Syntheses, e.g., Baeyer-Villiger type monooxygenases

Enzymatic reactions represent a cornerstone of green chemistry, providing highly selective and efficient routes for the synthesis of complex molecules under mild conditions. mdpi.com In the context of ester synthesis, enzymes like lipases and monooxygenases are particularly valuable.

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones, a transformation known as the Baeyer-Villiger oxidation. unipd.itwikipedia.org This reaction is of significant interest in organic synthesis due to its high chemo-, regio-, and enantioselectivity. unipd.it The catalytic cycle of BVMOs involves the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is first reduced by NADPH and then reacts with molecular oxygen. wikipedia.org The resulting peroxyflavin intermediate acts as the oxidant, attacking the ketone substrate to form a tetrahedral "Criegee" intermediate. unipd.itrsc.org This intermediate then rearranges to form the final ester product. acs.org

The transformation of a ketone into an ester by a BVMO involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. rsc.org This powerful biocatalytic tool could theoretically be applied to synthesize phenylacetate derivatives from corresponding acetophenone precursors. For instance, a suitably substituted acetophenone could be converted into a phenylacetate ester, highlighting the potential of BVMOs in generating complex aromatic esters. These enzymes are noted for their ability to synthesize chiral lactones and sulfoxides, which are valuable in organic synthesis. unipd.it

| Enzyme Type | Source Organism | Typical Transformation | Reference |

| Baeyer-Villiger Monooxygenase (BVMO) | Thermobifida fusca (PAMO) | Phenylacetone → Phenyl acetate (B1210297) | uni-greifswald.de |

| Baeyer-Villiger Monooxygenase (BVMO) | Acinetobacter calcoaceticus (CHMO) | Cyclohexanone → Caprolactone | uni-greifswald.de |

| Lipase B | Candida antarctica (CALB) | Aromatic Alcohols + Hexanoic Acid → Hexanoate Esters | mdpi.com |

| Lipase | Thermomyces lanuginosus (Lipozyme TLIM) | Phenolic Glycoside + Azelaic Acid → Azelaic Acid Esters | acs.org |

Chemical Catalysis in Complex Ester Formation, e.g., superbase-mediated cleavage of ester bonds

While enzymatic methods offer significant advantages, chemical catalysis remains a fundamental and versatile approach for the synthesis and transformation of esters. Traditional methods like Fischer-Speier esterification typically require acid catalysts and heat, which can be incompatible with sensitive functional groups. organic-chemistry.org

Ester Formation and Cleavage: The formation of esters can be achieved under basic conditions, which can offer high yields and good functional group tolerance. rsc.org Conversely, the cleavage of esters, or saponification, is a fundamental transformation often carried out using aqueous bases like sodium hydroxide. ucalgary.ca This reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an alcohol. ucalgary.cachemistrysteps.com

The selective cleavage of ester bonds is crucial in synthetic chemistry, particularly for deprotection strategies. Aromatic acetates can be selectively deprotected under virtually neutral, nonhydrolytic conditions. researchgate.netacs.org For example, ammonium acetate in aqueous methanol (B129727) has been shown to efficiently catalyze the deprotection of aromatic acetates at room temperature, leaving other sensitive functionalities intact. researchgate.net Mechanistic studies suggest that the acetate anion is the likely active catalyst in these deacylation reactions. nih.gov

Role of Superbases: In more challenging transformations, superbases can be employed. While the term "superbase-mediated cleavage" might imply only bond breaking, in the context of synthesis, superbases can be used to generate highly reactive nucleophiles for transesterification or to facilitate reactions under milder conditions. A practical and efficient base-catalyzed esterification has been developed for synthesizing a range of esters from alcohols and unactivated tert-butyl esters under mild conditions. rsc.org Mechanistic studies indicate an exchange of the alkoxide metal with the alcohol, generating a new, reactive alkoxide that participates in the transesterification. rsc.org The hydrolysis of esters is typically irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol by-product. chemistrysteps.com

| Catalytic System | Reaction Type | Substrates | Conditions | Outcome | Reference |

| H₂SO₄ (Brønsted Acid) | Fischer Esterification | Carboxylic Acids + Alcohols | Heat, Equilibrium | Ester + Water | organic-chemistry.org |

| NaOH (Base) | Saponification (Cleavage) | Esters | Aqueous NaOH, Heat | Carboxylate + Alcohol | ucalgary.ca |

| Ammonium Acetate | Selective Deprotection (Cleavage) | Aromatic Acetates | Aqueous Methanol, Room Temp. | Phenol + Acetate | researchgate.net |

| Base Catalysis (e.g., NaOtBu) | Transesterification | Alcohols + Unactivated Esters | Mild Conditions | New Ester + t-Butanol | rsc.org |

Biochemical Transformations and Enzymatic Systems Associated with Phenylacetate and Hydroxyphenylacetate Frameworks

Microbial Catabolism of Phenylacetic Acid and its Hydroxylated Analogues

Microorganisms employ distinct strategies for the breakdown of phenylacetic acid (PAA) and its hydroxylated forms, largely dependent on the presence or absence of oxygen. These pathways converge to produce key intermediates that can enter the tricarboxylic acid (TCA) cycle.

Under aerobic conditions, bacteria and fungi utilize different primary strategies to degrade phenylacetate (B1230308).

In many bacteria, the degradation of PAA proceeds through a unique "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. This pathway is initiated by the activation of phenylacetate to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This activation is a common strategy in anaerobic pathways but is less typical for aerobic degradation. Following activation, a multi-component oxygenase catalyzes the epoxidation of the aromatic ring. The resulting epoxide is then isomerized to a seven-membered oxygen-containing heterocyclic ring (an oxepin), which undergoes hydrolytic cleavage. Subsequent steps involving β-oxidation-like reactions ultimately yield central metabolites such as acetyl-CoA and succinyl-CoA. This pathway is found in approximately 16% of sequenced bacterial genomes.

Fungi, in contrast, typically employ a different aerobic route that begins with the hydroxylation of the aromatic ring. For instance, in Aspergillus nidulans, phenylacetate is converted to homogentisate (B1232598) (2,5-dihydroxyphenylacetate) through two sequential hydroxylation reactions. nih.gov This homogentisate is then a substrate for a ring-cleaving dioxygenase, which opens the aromatic ring to produce intermediates that are further metabolized to fumarate (B1241708) and acetoacetate. researchgate.netcore.ac.uk

In the absence of oxygen, microorganisms have evolved elaborate strategies to overcome the chemical stability of the aromatic ring. The anaerobic catabolism of phenylacetate and its substituted analogs consistently begins with the activation of the substrate to its corresponding CoA thioester. This initial step is critical as it prepares the otherwise inert molecule for subsequent enzymatic attack.

Following CoA activation, the general strategy involves the reduction of the aromatic ring, a process that is energetically expensive. For example, in the denitrifying bacterium Thauera aromatica, phenylacetyl-CoA is oxidized to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is subsequently dearomatized by ATP-dependent or ATP-independent reductases before ring cleavage and further degradation. The anaerobic degradation of 4-hydroxyphenylacetate (B1229458) also proceeds through its CoA derivative, which is then dehydroxylated to form benzoyl-CoA.

The genetic and biochemical organization of phenylacetate degradation pathways varies considerably across different microbial species, reflecting adaptation to diverse ecological niches.

Pseudomonas putida : P. putida strain U is a well-studied model for PAA degradation. It possesses a set of genes, designated pha genes, which are organized into contiguous operons responsible for the transport, activation, ring-hydroxylation, ring-opening, and β-oxidation-like processing of phenylacetate. pnas.org The pathway is initiated by a phenylacetyl-CoA ligase (PhaE) and proceeds through the hybrid aerobic pathway. pnas.orgnih.gov Interestingly, P. putida U can metabolize 4-hydroxyphenylacetate via a separate oxidative pathway, while phenylacetate is catabolized via the CoA-ligation pathway, demonstrating metabolic versatility. ethz.ch

Escherichia coli : The common laboratory bacterium E. coli can also utilize phenylacetate as a sole carbon and energy source. It employs a gene cluster, termed paa (phenylacetic acid), which is homologous to the pha cluster in P. putida. nih.govnih.gov The pathway is tightly regulated, with phenylacetyl-CoA, the first intermediate of the pathway, acting as the true inducer molecule that triggers the transcription of the catabolic genes. nih.gov The final products of the pathway in E. coli are succinyl-CoA and acetyl-CoA. nih.gov

Aspergillus nidulans : This filamentous fungus provides a clear example of the fungal strategy for PAA catabolism. Instead of the CoA-dependent pathway found in bacteria, A. nidulans hydroxylates phenylacetate at the ortho position to form 2-hydroxyphenylacetate. nih.gov This reaction is catalyzed by a novel cytochrome P450 monooxygenase, encoded by the phacA gene. nih.govcore.ac.uk A subsequent hydroxylation leads to homogentisate, which is then cleaved and metabolized. researchgate.netcore.ac.uk The fungus can also utilize various hydroxylated phenylacetates, such as 3-hydroxy- and 4-hydroxyphenylacetate, channeling them into the homogentisate pathway via enzymes like the PhacB cytochrome P450. nih.gov

Burkholderia cenocepacia : This opportunistic pathogen has its PAA degradation genes organized in clusters across its multiple chromosomes. frontiersin.org The pathway is induced by phenylacetate and its precursor, phenylalanine, and proceeds via the formation of phenylacetyl-CoA. nih.gov In B. cenocepacia, this metabolic pathway has been linked to virulence, as mutants defective in PAA catabolism show attenuated pathogenicity. frontiersin.org The bacterium can also utilize 3-hydroxyphenylacetic acid (3-OHPA) and 4-hydroxyphenylacetic acid (4-OHPA) as carbon sources, which can be activated by its PaaK enzymes. frontiersin.org

Table 1: Comparison of Phenylacetate Degradation Pathways in Select Microorganisms

| Microorganism | Pathway Type | Initial Step | Key Intermediate(s) | Key Enzyme(s) | Gene Cluster |

|---|---|---|---|---|---|

| Pseudomonas putida | Bacterial Aerobic (Hybrid) | CoA Ligation | Phenylacetyl-CoA | Phenylacetyl-CoA Ligase (PhaE) | pha |

| Escherichia coli | Bacterial Aerobic (Hybrid) | CoA Ligation | Phenylacetyl-CoA | Phenylacetyl-CoA Ligase (PaaK) | paa |

| Aspergillus nidulans | Fungal Aerobic | Hydroxylation | 2-Hydroxyphenylacetate, Homogentisate | Cytochrome P450 Monooxygenases (PhacA, PhacB) | phac |

| Burkholderia cenocepacia | Bacterial Aerobic (Hybrid) | CoA Ligation | Phenylacetyl-CoA | Phenylacetyl-CoA Ligase (PaaK) | paa |

Enzymatic Machinery in Phenylacetate and Hydroxyphenylacetate Metabolism

The degradation of phenylacetate and its derivatives is catalyzed by a specialized suite of enzymes. Central to initiating these catabolic cascades are the ligases that activate the aromatic acid with Coenzyme A.

Phenylacetyl-CoA ligase (PaaK) is the gatekeeper enzyme in the bacterial hybrid aerobic pathway for PAA degradation. It belongs to the adenylate-forming enzyme superfamily and catalyzes the ATP-dependent formation of a thioester bond between phenylacetate and CoA. This activation step is essential for the subsequent enzymatic reactions that lead to the destabilization and cleavage of the aromatic ring.

PaaK enzymes generally exhibit high substrate specificity for phenylacetic acid. For example, the PaaK from Azoarcus evansii shows high specificity towards PAA, and other aromatic or aliphatic acids are not utilized as substrates. nih.gov Similarly, the PaaK from the thermophilic bacterium Thermus thermophilus is also highly specific for phenylacetate, displaying only minimal activity with 4-hydroxyphenylacetate. nih.gov This specificity ensures that the catabolic pathway is initiated only in the presence of the correct substrate, preventing wasteful expenditure of ATP and CoA.

While PaaK enzymes are typically highly specific for phenylacetate, their kinetic properties with hydroxylated substrates have been investigated, revealing some level of promiscuity. The characterization of these enzymes provides insight into the metabolic potential of the host organisms.

The PaaK from Azoarcus evansii was purified and shown to have an apparent Michaelis constant (Km) for phenylacetate of 14 µM, indicating a high affinity for its primary substrate. nih.gov Growth studies with this organism did not induce the synthesis of this specific ligase when 4-hydroxyphenylacetate was the carbon source, reinforcing its high specificity. nih.gov

In contrast, the PaaK from Thermus thermophilus HB27, while having a Km of 50 µM for phenylacetate, was found to have low but detectable activity towards 4-hydroxyphenylacetate. nih.gov In Burkholderia cenocepacia, it has been shown that the organism can grow on 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid, suggesting that its PaaK enzymes are capable of activating these hydroxylated analogs to funnel them into the PAA catabolic pathway. frontiersin.org

Table 2: Kinetic Parameters of Phenylacetyl-CoA Ligase (PaaK) from Different Bacterial Species

| Enzyme Source | Substrate | Km (µM) | Vmax or Specific Activity |

|---|---|---|---|

| Azoarcus evansii | Phenylacetate | 14 | 48 µmol min-1 mg-1 |

| ATP | 60 | - | |

| CoA | 45 | - | |

| Thermus thermophilus HB27 | Phenylacetate | 50 | 24 µmol min-1 mg-1 |

| 4-Hydroxyphenylacetate | Low activity reported | ||

| ATP | 6 | - | |

| CoA | 30 | - |

Phenylacetyl-CoA Ligases (PaaK) and their Substrate Specificities

Structural Determinants of Substrate Recognition in PaaK Ligases

Phenylacetate-CoA (PaaK) ligases are pivotal enzymes that catalyze the first committed step in the aerobic degradation of phenylacetate, the ATP-dependent formation of phenylacetyl-CoA. nih.gov The specificity of these enzymes for their substrates is governed by distinct structural features within their active sites. PaaK ligases belong to the adenylate-forming enzyme superfamily, which are known for activating a variety of compounds including fatty acids and aromatic molecules. frontiersin.orgresearchgate.net

Structural studies of PaaK paralogs, such as those from Burkholderia cenocepacia J2315, have provided detailed insights into substrate recognition. nih.gov The active site pocket is designed to accommodate the phenyl group of the phenylacetate intermediate. nih.gov Key residues within this pocket determine the enzyme's ability to bind substrates. For instance, the substitution of Tyr136 in PaaK1 with Phe140 in PaaK2 is a subtle change within the active site that contributes to differences in substrate affinity. nih.gov

The architecture of the active site also dictates the tolerance for substituted phenylacetic acid derivatives. For example, neither PaaK1 nor PaaK2 from B. cenocepacia can accept 2'-substituted phenylacetic acids, as the substituent would clash with either the adenine (B156593) ring of ATP or the helical backbone of the enzyme. nih.gov Similarly, 3,4-disubstituted phenylacetic acids are not accepted by either paralog, indicating that while the active site of PaaK1 can accommodate a substituent at the 3' or 4' position, it cannot accommodate both simultaneously. nih.gov This specificity is a critical determinant of the range of aromatic compounds that can enter the degradation pathway.

The enzyme undergoes a significant conformational change during its catalytic cycle, transitioning between an adenylation state and a thioesterification state. All residues involved in the dimerization of PaaK are located in the N-terminal domain, leaving the C-terminal domain free to facilitate the conformational reorganization required for the two-step reaction. nih.gov A conserved P-loop (SSGTTGKPT) is crucial for binding the β and γ phosphates of ATP through a series of hydrogen bonds, stabilizing the ATP molecule for the adenylation reaction. nih.gov

Table 1: Kinetic Parameters of PaaK Ligases from Different Organisms

| Organism | Substrate | Apparent Km (μM) | Optimum pH | Optimum Temperature (°C) |

| Azoarcus evansii | Phenylacetate | 14 | 8.0 - 8.5 | N/A |

| Azoarcus evansii | ATP | 60 | 8.0 - 8.5 | N/A |

| Azoarcus evansii | CoA | 45 | 8.0 - 8.5 | N/A |

| Pseudomonas putida | Phenylacetate | 16,500 | 8.2 | 30 |

| Pseudomonas putida | ATP | 9,700 | 8.2 | 30 |

| Pseudomonas putida | CoA | 1,000 | 8.2 | 30 |

| Burkholderia cenocepacia J2315 (PaaK1) | Phenylacetic acid | 62 | N/A | N/A |

| Burkholderia cenocepacia J2315 (PaaK2) | Phenylacetic acid | 150 | N/A | N/A |

Data sourced from multiple studies. nih.govuniprot.orguvic.ca

Thioesterases (PaaI) and their Role in Phenylacetate Metabolism

Hydrolysis of Acyl-CoA Esters in Degradation Pathways

Thioesterases, designated as PaaI in the context of the phenylacetate degradation pathway, are critical enzymes that catalyze the hydrolysis of thioester bonds in acyl-CoA esters. researchgate.net These enzymes belong to the hot dog-fold enzyme superfamily and play a vital role in cellular metabolism by releasing coenzyme A (CoA) from various intermediates. unm.edunih.gov The primary function of PaaI in the phenylacetate pathway is to cleave the thioester bond of phenylacetyl-CoA and its hydroxylated derivatives. researchgate.net

This hydrolytic activity serves several purposes. It can release the carboxylate unit for further degradation or export and, importantly, liberates CoA, making it available for other metabolic pathways. unm.edu Studies on PaaI from Escherichia coli have shown that the enzyme exhibits modest activity with phenylacetyl-CoA itself. unm.edunih.gov However, it is significantly more active with ring-hydroxylated phenylacetyl-CoA thioesters, such as 4-hydroxyphenylacetyl-CoA and 3,4-dihydroxyphenylacetyl-CoA. researchgate.netunm.edu This substrate preference suggests that PaaI's primary role may be to act on early intermediates of the pathway or to salvage CoA from dead-end products that might otherwise deplete the cellular CoA pool. researchgate.net The enzyme shows minimal activity towards aliphatic acyl-CoA thioesters, indicating its specificity for aromatic substrates within this pathway. unm.edunih.gov

Mechanistic Studies of Thioesterase Catalysis

The catalytic mechanism of PaaI thioesterases has been elucidated through structural and mutagenesis studies. These enzymes typically exist as tetramers, with the active sites located at the interface between dimers. nih.govspring8.or.jp The crystal structure of PaaI from E. coli has been instrumental in identifying key residues involved in substrate binding and catalysis. unm.edunih.gov

A fascinating aspect of some PaaI enzymes is the phenomenon of "half-of-the-sites reactivity," where only two of the four active sites in the tetramer can bind ligands at a time. spring8.or.jp The binding of the first two ligand molecules induces a cooperative structural change in the remaining two active sites, rendering them unfavorable for further ligand binding. spring8.or.jp This mechanism may be a form of activity regulation or an efficient way to accommodate large substrates like acyl-CoAs. spring8.or.jp

Oxygenases and Hydroxylases in Aromatic Ring Modification

Ring 1,2-Phenylacetyl-CoA Epoxidases (PaaABCDE) in Bacterial Pathways

The modification of the stable aromatic ring is a critical and chemically challenging step in the degradation of phenylacetate. In many bacteria, this is accomplished by a multicomponent enzyme complex known as the ring 1,2-phenylacetyl-CoA epoxidase, encoded by the paaABCDE genes. nih.govnih.gov This enzyme system catalyzes the introduction of oxygen into the aromatic ring of phenylacetyl-CoA, forming a highly reactive ring 1,2-epoxide intermediate. nih.govpnas.org This epoxidation is the key step that dearomatizes the ring, preparing it for subsequent cleavage. nih.gov

The PaaABCDE complex is a member of the bacterial diiron multicomponent oxygenase family. nih.gov It consists of several subunits with distinct roles:

PaaAC(D): Likely form the core oxygenase component. pnas.org

PaaB: Believed to function as an effector protein. pnas.orgebi.ac.uk

PaaE: Functions as an iron-sulfur oxidoreductase, transferring electrons from NADPH to the active site of the oxygenase. pnas.org

The complex is strictly oxygen-dependent and utilizes NADPH as a reductant. pnas.org The product, ring 1,2-epoxyphenylacetyl-CoA, is highly unstable. pnas.org Interestingly, the oxygenase complex can be inactivated by its own reactive epoxide product, suggesting a tightly controlled process. pnas.org The PaaABCDE complex represents a unique strategy for aerobic aromatic catabolism, processing intermediates as CoA-thioesters, a feature more commonly associated with anaerobic pathways. nih.govpnas.org

4-Hydroxyphenylacetic Acid-3-Hydroxylase (PH3H) Activity and Substrate Range

4-Hydroxyphenylacetic acid-3-hydroxylase (PH3H) is a flavoprotein monooxygenase that plays a crucial role in the catabolism of 4-hydroxyphenylacetic acid, a common intermediate in the degradation of various aromatic compounds, including tyrosine. oup.comnih.govrupahealth.com The enzyme catalyzes the hydroxylation of 4-hydroxyphenylacetic acid to produce 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). oup.comoup.com This reaction requires molecular oxygen and an electron donor, typically NADH or NADPH. oup.comnih.gov

PH3H enzymes from different bacterial sources, such as Pseudomonas putida, have been purified and characterized. oup.com The enzyme from P. putida U is a dimer of two identical subunits and requires the external addition of FAD for activity, classifying it as an external flavoprotein monooxygenase. oup.comoup.com It exhibits optimal activity at a pH of 7.5 and a temperature of 40°C. oup.comoup.com

PH3H displays a broad substrate range, although it is specifically induced by 4-hydroxyphenylacetic acid. oup.com Phenylacetic acid and some phenyl-alkanoic acids can also induce enzyme activity to a lesser extent. oup.comoup.com The enzyme is a key player in detoxification and the biosynthesis of bioactive molecules, specifically hydroxylating the ortho-position relative to the existing hydroxyl group on the benzene (B151609) ring of phenolic compounds. nih.gov

Table 2: Kinetic Parameters for 4-Hydroxyphenylacetic Acid-3-Hydroxylase from Pseudomonas putida U

| Substrate | Km (μM) |

| 4-Hydroxyphenylacetic acid | 38 |

| NADH | 41 |

| FAD | 4 |

Data represents the enzyme's affinity for its substrates and cofactor under optimal conditions (pH 7.5, 40°C). oup.comoup.com

Cytochrome P450 Monooxygenases (e.g., phacB-encoded CYP450) in Hydroxylation Pathways

Cytochrome P450 (CYP450) monooxygenases are a diverse family of enzymes that catalyze the hydroxylation of a wide variety of compounds, playing a crucial role in the metabolism of aromatic molecules like phenylacetate and its derivatives. nih.govnih.gov In the fungus Aspergillus nidulans, the catabolism of phenylacetate (PhAc) and its hydroxylated forms, such as 3-hydroxyphenylacetate (B1240281) (3-OH-PhAc) and 3,4-dihydroxyphenylacetate (3,4-diOH-PhAc), converges on the homogentisate (2,5-dihydroxyphenylacetate) catabolic pathway. nih.govnih.gov

A key enzyme in this process is a specific cytochrome P450 encoded by the phacB gene. nih.govnih.gov This enzyme, which defines a new CYP450 subfamily (CYP504B), is strongly induced by the presence of phenylacetate and its hydroxyderivatives. nih.govnih.govasm.org Experimental studies involving disrupted phacB strains (ΔphacB) have shown that these mutants are unable to grow on 3-OH-PhAc, 4-OH-PhAc, or 3,4-diOH-PhAc as a carbon source, confirming the essential role of the PhacB protein in their metabolism. nih.govnih.gov

In vitro assays using microsomes from A. nidulans have elucidated the specific functions of the PhacB-encoded CYP450. It primarily acts as a 3-hydroxyphenylacetate 6-hydroxylase and a 3,4-dihydroxyphenylacetate 6-hydroxylase. nih.govnih.gov The enzyme catalyzes the 6-hydroxylation of 3-hydroxyphenylacetate to produce 2,5-dihydroxyphenylacetate (homogentisic acid). nih.gov It also hydroxylates 3,4-dihydroxyphenylacetate to form 2,4,5-trihydroxyphenylacetate. nih.govnih.gov Both of these products can then be further processed by homogentisate dioxygenase, channeling them into central metabolism. nih.govnih.gov While its main activity is on hydroxylated phenylacetates, the PhacB enzyme can also catalyze the 2-hydroxylation of phenylacetate itself to generate 2-hydroxyphenylacetate, although with very low efficiency. nih.gov

| Substrate | Enzymatic Activity | Product | Reference |

|---|---|---|---|

| 3-Hydroxyphenylacetate (3-OH-PhAc) | 6-Hydroxylation | 2,5-Dihydroxyphenylacetate (Homogentisic acid) | nih.govnih.gov |

| 3,4-Dihydroxyphenylacetate (3,4-diOH-PhAc) | 6-Hydroxylation | 2,4,5-Trihydroxyphenylacetate | nih.govnih.gov |

| Phenylacetate (PhAc) | 2-Hydroxylation (low efficiency) | 2-Hydroxyphenylacetate (2-OH-PhAc) | nih.gov |

Isomerases, Hydratases, and Dehydrogenases in Downstream Pathway Conversion

Following the initial activation and oxygenation of the phenylacetate ring, a series of downstream enzymes including isomerases, hydratases, and dehydrogenases are required to cleave the ring and convert the resulting intermediates into central metabolites. pnas.orgnih.gov This cascade of reactions is characteristic of the aerobic phenylacetate catabolic pathway found in numerous bacteria, such as Escherichia coli and Pseudomonas putida. pnas.orgnih.govnih.gov The intermediates are processed as coenzyme A (CoA) thioesters throughout the pathway. pnas.orgnih.gov

After the initial epoxidation of the aromatic ring of phenylacetyl-CoA by the PaaABCE multicomponent oxygenase, which forms ring 1,2-epoxyphenylacetyl-CoA, the next crucial step is catalyzed by the PaaG enzyme. nih.govfrontiersin.orgmdpi.com PaaG functions as a ring 1,2-epoxyphenylacetyl-CoA isomerase. nih.govresearchgate.net It catalyzes the conversion of the highly reactive epoxide intermediate into an unusual seven-membered oxygen-containing heterocycle known as 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). nih.govmdpi.comnih.gov

PaaG belongs to the versatile crotonase superfamily of enzymes. mdpi.comnih.gov The isomerization reaction is pivotal as it generates an α,β-unsaturated CoA ester, which is primed for subsequent hydrolytic ring cleavage and β-oxidation-like steps. nih.gov Interestingly, PaaG has a dual function in the pathway. Besides the epoxide-to-oxepin isomerization, it also catalyzes the conversion of 3,4-dehydroadipyl-CoA to 2,3-dehydroadipyl-CoA later in the degradation sequence, acting as a Δ3,Δ2-enoyl-CoA isomerase. nih.govnih.gov

The cleavage of the stable seven-membered oxepin (B1234782) ring is a critical and unconventional step in aerobic aromatic catabolism. nih.gov This reaction is performed by PaaZ, a large bifunctional fusion protein. nih.govmdpi.com PaaZ consists of two distinct domains: a C-terminal domain with (R)-specific enoyl-CoA hydratase (ECH) or MaoC-like hydratase activity, and an N-terminal domain that functions as an NADP+-dependent aldehyde dehydrogenase (ALDH). nih.govresearchgate.netmdpi.com

The C8-intermediate, 3-oxo-5,6-dehydrosuberyl-CoA, enters a series of β-oxidation-like steps to be fully degraded. nih.gov The process involves a thiolase (PaaJ), a hydratase (PaaF), and a dehydrogenase (PaaH). nih.govpnas.org

Thiolase (PaaJ): PaaJ first cleaves the C8-intermediate, removing two carbon atoms to form acetyl-CoA and a C6-intermediate, 2,3-dehydroadipyl-CoA. nih.gov

Hydratase (PaaF): The enoyl-CoA hydratase PaaF then catalyzes the reversible hydration of 2,3-dehydroadipyl-CoA to form 3-hydroxyadipyl-CoA. nih.govpnas.org

Dehydrogenase (PaaH): The final enzymatic step in this sequence is catalyzed by PaaH, which is an NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase. nih.govpnas.org PaaH oxidizes 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA. nih.govpnas.org

Final Thiolysis (PaaJ): The resulting 3-oxoadipyl-CoA is then cleaved once more by the thiolase PaaJ into the central metabolites succinyl-CoA and another molecule of acetyl-CoA, thus completing the degradation pathway. nih.govpnas.orgresearchgate.net

| Enzyme | Gene | Function | Substrate → Product | Reference |

|---|---|---|---|---|

| Oxepin-CoA Isomerase | paaG | Isomerization of epoxide ring | Ring 1,2-epoxyphenylacetyl-CoA → Oxepin-CoA | nih.govfrontiersin.orgmdpi.com |

| Bifunctional Hydrolase/Dehydrogenase | paaZ | Hydrolytic ring cleavage and oxidation | Oxepin-CoA → 3-oxo-5,6-dehydrosuberyl-CoA | nih.govresearchgate.net |

| 2,3-dehydroadipyl-CoA hydratase | paaF | Hydration | 2,3-dehydroadipyl-CoA → 3-hydroxyadipyl-CoA | nih.govpnas.org |

| 3-hydroxyadipyl-CoA dehydrogenase | paaH | Dehydrogenation | 3-hydroxyadipyl-CoA → 3-oxoadipyl-CoA | nih.govpnas.org |

| β-ketothiolase | paaJ | Thiolytic cleavage | 3-oxoadipyl-CoA → Acetyl-CoA + Succinyl-CoA | nih.govpnas.org |

Regulation of Phenylacetate Catabolic Pathways

Transcriptional Regulation and Gene Clusters

The degradation of phenylacetate is a metabolically demanding process, and therefore, the expression of the enzymes involved is tightly regulated at the transcriptional level. asm.orgnih.gov The genes encoding the phenylacetate catabolic pathway, termed paa genes, are typically organized into a conserved gene cluster. frontiersin.orgmdpi.comresearchgate.net In E. coli, this cluster comprises 14 genes organized into operons, including the catabolic operons paaABCDEFGHIJK and paaZ, and a regulatory operon. nih.gov

Bacterial systems have evolved two main types of regulation for the paa pathway:

GntR-type regulation: Represented by the PaaX repressor in organisms like E. coli and Pseudomonas putida. asm.orgnih.gov

TetR-type regulation: Represented by the PaaR repressor found in Corynebacterium glutamicum and Burkholderia cenocepacia. asm.org

In the well-studied E. coli model, the transcriptional repressor PaaX plays a central role. nih.govasm.org PaaX controls the expression of the divergent paaZ and paaA-K catabolic operons. nih.gov The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-CoA (PA-CoA). mdpi.comasm.org PA-CoA acts as an effector molecule that binds to the PaaX repressor, causing a conformational change that prevents PaaX from binding to its operator sites on the DNA. asm.orgnih.gov This de-repression allows for the transcription of the paa catabolic genes. nih.gov

In C. glutamicum, the TetR-family regulator PaaR negatively controls the paa genes. asm.org Similar to the GntR system, the effector molecule is PA-CoA, which blocks the binding of PaaR to an imperfect palindromic motif in the upstream regions of the paa genes, thereby inducing their expression. asm.org In addition to this specific regulation, global regulators like GlxR may also play a role in modulating the pathway's expression. asm.org An additional layer of control is provided by the thioesterase PaaI, which can reverse the initial activation step by hydrolyzing PA-CoA, potentially preventing an overload of toxic intermediates in the pathway. mdpi.com The PaaY protein, another thioesterase, is also involved in regulation by detoxifying CoA-intermediates that could otherwise block catabolism or interfere with the induction by PA-CoA. nih.gov

Induction Mechanisms by Phenylacetate and Hydroxyphenylacetate Derivatives

The catabolism of phenylacetate (PA) and hydroxyphenylacetate (HPA) in bacteria is a tightly regulated process, initiated by the presence of specific inducer molecules. The enzymatic pathways responsible for the degradation of these aromatic compounds are encoded by gene clusters, such as the paa and hpa operons, which are typically repressed in the absence of a suitable substrate. The induction of these operons allows bacteria to utilize these compounds as sources of carbon and energy. nih.govnih.gov

In many bacteria, including Escherichia coli and Pseudomonas putida, the central inducer for the phenylacetate degradation pathway is not phenylacetate itself, but its activated form, phenylacetyl-coenzyme A (PA-CoA). nih.gov PA is first converted to PA-CoA by the enzyme phenylacetate-CoA ligase, encoded by the paaK gene. nih.govfrontiersin.org This thioester derivative then functions as the true inducer. The regulatory system often involves a repressor protein, such as PaaX, which belongs to the GntR family of transcriptional regulators. nih.govfrontiersin.org In the absence of the inducer, PaaX binds to the promoter regions of the paa catabolic operons, blocking transcription. When present, PA-CoA binds to PaaX, causing a conformational change that prevents the repressor from binding to the DNA, thereby allowing the transcription of the pathway's enzymes to proceed. nih.govnih.gov

For hydroxyphenylacetate catabolism, the induction mechanism can be slightly different. In E. coli, the genes for 4-hydroxyphenylacetate degradation are located in two operons. The first, containing the hpaABC genes, is induced by the presence of 4-hydroxyphenylacetate. nih.gov The product of this initial hydroxylation, 3,4-dihydroxyphenylacetate (homoprotocatechuate), acts as the inducer for the second operon, which encodes the subsequent enzymes of the meta-cleavage pathway. nih.gov This sequential induction ensures that the complete set of enzymes is synthesized only when the substrate is available and has been converted to the central intermediate. Studies have shown that other derivatives, such as 3-hydroxyphenylacetic acid, can also induce the phenylacetic acid degradation pathway in certain bacteria like Burkholderia cenocepacia, demonstrating some flexibility in the recognition of inducer molecules. frontiersin.org

| Pathway | Primary Inducer(s) | Key Regulatory Protein(s) | Mechanism of Action | Organism Example(s) |

|---|---|---|---|---|

| Phenylacetate (PA) Catabolism | Phenylacetyl-CoA | PaaX (Repressor) | Inducer (Phenylacetyl-CoA) binds to the PaaX repressor, preventing it from binding to the operator and thus allowing transcription of paa genes. nih.govnih.gov | Escherichia coli, Pseudomonas putida nih.govfrontiersin.org |

| 4-Hydroxyphenylacetate (4-HPA) Catabolism | 4-Hydroxyphenylacetate, 3,4-Dihydroxyphenylacetate | Not fully specified, involves multiple operons | Sequential induction: 4-HPA induces the first operon (hpaABC), and its product, 3,4-dihydroxyphenylacetate, induces the second operon for downstream enzymes. nih.gov | Escherichia coli nih.govnih.gov |

| Phenylacetate (PA) Catabolism | 3-Hydroxyphenylacetic acid | PaaK1-dependent | 3-OHPA induces the PA degradation pathway, dependent on the presence of a specific phenylacetate-CoA ligase (PaaK1). frontiersin.org | Burkholderia cenocepacia frontiersin.org |

Carbon Catabolite Repression Effects on Pathway Enzyme Synthesis

The synthesis of enzymes for the degradation of alternative carbon sources like phenylacetate and hydroxyphenylacetate is often subject to carbon catabolite repression (CCR). nih.gov CCR is a global regulatory mechanism that ensures bacteria and other microorganisms preferentially utilize rapidly metabolizable carbon sources, such as glucose, over less favorable ones. uni-rostock.de This process prevents the wasteful synthesis of catabolic enzymes for alternative substrates when a preferred one is available. frontiersin.org

In Gram-negative bacteria like Escherichia coli, CCR is primarily mediated by the cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP). When glucose levels are low, intracellular levels of cyclic AMP (cAMP) rise. The cAMP-CRP complex then binds to specific sites on the DNA, typically upstream of the promoter regions of catabolic operons, and acts as a transcriptional activator. For the 4-hydroxyphenylacetate pathway in E. coli, the expression of the operons is controlled by a promoter that is regulated by both CRP and the Integration Host Factor (IHF). nih.gov This means that even in the presence of the inducer (4-hydroxyphenylacetate), transcription of the hpa genes will be minimal if glucose is also present, as cAMP levels will be low and the cAMP-CRP complex will not form to activate transcription. nih.gov

This regulatory oversight ensures that the cell's metabolic machinery is directed towards the most efficient carbon source. The repression of the phenylacetate and hydroxyphenylacetate pathways in the presence of glucose is a classic example of this hierarchical control of nutrient utilization. frontiersin.org In filamentous fungi, this process is mediated by the transcription factor CreA/Cre1, while in many Gram-positive bacteria, the key protein is Catabolite Control Protein A (CcpA). nih.govfrontiersin.org Although the specific molecular players may differ between organisms, the physiological outcome is the same: the repression of enzyme synthesis for alternative carbon pathways when a more favorable source is being consumed.

| Regulatory System | Key Components | Condition for Repression | Mechanism of Repression | Pathway(s) Affected |

|---|---|---|---|---|

| cAMP-CRP System (Gram-negative bacteria) | cAMP, cAMP Receptor Protein (CRP) | High glucose levels | Low cAMP levels prevent the formation of the cAMP-CRP activator complex, leading to a lack of transcriptional activation for catabolic operons. nih.gov | Hydroxyphenylacetate pathway in E. coli nih.gov |

| CreA/Cre1 System (Filamentous fungi) | CreA/Cre1 (Transcription factor) | Presence of preferred carbon sources (e.g., glucose) | CreA/Cre1 acts as a repressor, binding to the promoter regions of genes involved in the catabolism of alternative carbon sources. nih.gov | General catabolic pathways for alternative carbon sources. |

| CcpA System (Gram-positive bacteria) | Catabolite Control Protein A (CcpA) | High glucose levels | CcpA, in complex with a corepressor, binds to catabolite responsive element (cre) sites in the promoter regions of target genes, repressing their transcription. frontiersin.org | Metabolism of non-preferred carbohydrates. frontiersin.org |

Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis of Phenylacetate Esters

Chromatographic Techniques for Separation and Isolation

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For phenylacetate (B1230308) esters, the choice of chromatographic technique is dictated by the compound's polarity, volatility, and thermal stability, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds, making it exceptionally well-suited for phenylacetate esters and related phenolic metabolites. researchgate.netspectroscopyonline.com The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. spectroscopyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this setup, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.govnih.gov The separation of phenolic compounds, including phenylacetate esters, is typically achieved using a gradient elution. This involves changing the composition of the mobile phase over time, usually by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous, slightly acidic buffer. nih.govresearchgate.net The acidic modifier (e.g., phosphoric acid, acetic acid) helps to suppress the ionization of phenolic hydroxyl groups, ensuring sharp, well-resolved chromatographic peaks. nih.govsigmaaldrich.com Detection is commonly performed using a UV-Vis Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, aiding in the identification of phenolic compounds that exhibit characteristic UV spectra. nih.gov

Table 1: Illustrative RP-HPLC Conditions for Phenylacetate Ester Analysis

Parameter Condition Rationale/Comment Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides excellent hydrophobic retention for aromatic esters. researchgate.net Mobile Phase A Water with 0.1% Phosphoric Acid Acid suppresses ionization of phenolic groups for better peak shape. chromatographyonline.com Mobile Phase B Acetonitrile Common organic modifier for eluting non-polar compounds. researchgate.net Gradient Program 5% B to 95% B over 30 minutes Allows for the separation of compounds with a wide range of polarities. Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns. chromatographyonline.com Column Temperature 30 °C Ensures reproducible retention times. spectroscopyonline.com Detection UV-Vis DAD at 280 nm Wavelength suitable for detecting the aromatic rings in phenolic compounds. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, many phenylacetate esters, particularly those with free hydroxyl groups like 4-Acetyl-3-hydroxyphenyl phenylacetate, are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is essential to increase their volatility and thermal stability. nih.govyoutube.com

Derivatization involves chemically modifying the molecule, typically by replacing active hydrogen atoms in polar functional groups (like -OH) with non-polar protecting groups. youtube.com For phenolic compounds, the most common method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the compound's polarity and allows it to be readily vaporized in the GC inlet without decomposition. youtube.com Once separated by the GC column, the derivatized molecules are fragmented and detected by the mass spectrometer, providing a unique mass spectrum that allows for definitive identification. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenylacetate Esters

Parameter Condition Rationale/Comment Derivatization Agent BSTFA with 1% TMCS Commonly used for efficient silylation of hydroxyl groups. nih.gov GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) A non-polar column suitable for a wide range of organic compounds. Carrier Gas Helium at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency. Oven Program Start at 100°C, ramp to 300°C at 10°C/min Separates derivatives based on their boiling points. Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns. Mass Analyzer Quadrupole Scans a mass range (e.g., m/z 50-550) to detect the molecular ion and fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This hyphenated technique is ideal for analyzing phenylacetate esters in complex biological matrices like plasma and urine. nih.govresearchgate.net An LC-MS/MS method allows for the simultaneous determination of multiple related compounds, such as a parent drug and its metabolites. nih.govnih.gov

After separation on an HPLC column, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compounds, as it is a soft ionization technique that typically generates a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing fragmentation in the source. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, the molecular ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net This process generates a characteristic fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification and quantification, even at very low concentrations. researchgate.netchemguide.co.uk

Table 3: Predicted LC-MS/MS Fragmentation Data for this compound

Ion Type Precursor Ion (m/z) Major Product Ions (m/z) Plausible Neutral Loss / Fragment Identity [M+H]⁺ 257.08 165.06 Loss of phenyl group and ketene (B1206846) (C₈H₇O) [M+H]⁺ 257.08 151.04 Loss of phenyl acetate (B1210297) moiety (C₈H₈O₂) [M+H]⁺ 257.08 123.04 Fragment corresponding to acetyl-catechol ion [M+H]⁺ 257.08 94.04 Fragment corresponding to phenol (B47542) ion [C₆H₅OH+H]⁺

For the complete de novo structural elucidation of unknown compounds in highly complex mixtures, such as natural product extracts, the hyphenated technique of LC-SPE-NMR is unparalleled. nih.govresearchgate.net This method overcomes the primary limitation of direct LC-NMR, which is low sensitivity. chromatographyonline.com The LC-SPE-NMR system works by first separating the mixture using HPLC. As specific peaks of interest elute from the column, they are trapped online onto individual solid-phase extraction (SPE) cartridges. nih.gov

This trapping process allows for two key advantages. First, multiple injections of the same sample can be run to accumulate a larger quantity of the target analyte on a single cartridge, significantly boosting the amount of material for NMR analysis. chromatographyonline.com Second, after trapping, the non-deuterated HPLC mobile phase is washed away and the purified analyte is then eluted from the SPE cartridge directly into the NMR flow probe using a deuterated NMR solvent (e.g., deuterated methanol or acetonitrile). chromatographyonline.com This provides a clean, high-resolution spectrum without interfering solvent signals, enabling the acquisition of a full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) necessary for complete structural assignment. nih.govcore.ac.uk This technique has been successfully applied to identify a wide variety of phenolic compounds, including flavonoids, lignans, and phenolic acid derivatives, directly from crude extracts. nih.govresearchgate.net

Spectroscopic Techniques for Structural Characterization

While chromatography separates components, spectroscopy is used to determine their molecular structure. For phenylacetate esters, infrared spectroscopy is a fundamental tool for identifying key functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of the types of bonds and functional groups present. spectroscopyonline.com Aromatic esters like this compound exhibit several distinct and intense absorption bands. spectroscopyonline.com

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which for an aromatic ester typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com The compound this compound possesses two carbonyl groups—an ester and a ketone—which would likely result in a strong, possibly broadened, absorption band in this region. Another key diagnostic feature for esters is the presence of two strong C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com One band corresponds to the C-C-O stretch and the other to the O-C-C stretch of the ester linkage. spectroscopyonline.com

Attenuated Total Reflectance (ATR) is a sampling technique for IR spectroscopy that greatly simplifies analysis. researchgate.net It allows for the direct analysis of liquid or solid samples with minimal to no preparation. The sample is simply placed in contact with a high-refractive-index crystal (often diamond), and an IR beam is passed through the crystal in such a way that it interacts with the surface of the sample. researchgate.net This makes ATR-IR a rapid and convenient method for obtaining high-quality spectra of compounds like phenylacetate esters.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity O-H Stretch Phenolic Hydroxyl 3500 - 3200 Broad, Medium C-H Stretch Aromatic 3100 - 3000 Medium C=O Stretch Ester & Ketone Carbonyls 1730 - 1680 Strong, Sharp C=C Stretch Aromatic Ring 1600 - 1450 Medium to Strong C-O Stretch Ester (C-C-O) 1310 - 1250 Strong C-O Stretch Ester (O-C-C) & Phenolic 1250 - 1000 Strong

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule, providing a unique spectral fingerprint.

For this compound, Raman spectroscopy can be used to identify and characterize its key functional groups. The C=O stretching vibration of the ester group is expected to produce a strong and characteristic Raman band. researchgate.net Similarly, the acetyl group's C=O stretch will also be observable. Aromatic ring vibrations, including C-C stretching and C-H bending modes, will generate a series of bands in the fingerprint region of the spectrum. The presence of the hydroxyl group can also be detected, although its Raman signal is often weaker compared to other vibrational modes.

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Phenylacetate Ester | C=O Stretch | 1735 - 1750 |

| Acetyl Group | C=O Stretch | 1670 - 1690 |

| Aromatic Ring | C-C Stretch | 1580 - 1620 |

| Aromatic Ring | Ring Breathing Mode | ~1000 |

| Hydroxyl Group | O-H Bend | 1200 - 1400 |

This table presents expected ranges based on typical values for similar functional groups and is not based on experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals are expected for each set of chemically non-equivalent protons. The protons on the two aromatic rings will appear in the downfield region, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. wisc.edu The acetyl group's methyl protons will give rise to a singlet peak, likely in the range of 2.0-2.5 ppm. libretexts.org The hydroxyl proton will produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | Multiplets | 6.5 - 8.0 |

| Acetyl (CH₃) | Singlet | 2.0 - 2.5 |

| Hydroxyl (OH) | Broad Singlet | Variable |

This table presents expected ranges based on typical values for similar functional groups and is not based on experimental data for this compound.

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity within the molecule. A COSY spectrum would reveal correlations between neighboring protons on the aromatic rings, aiding in the assignment of their specific positions. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the attachment of the acetyl and phenylacetate groups to the correct positions on the phenolic ring. libretexts.org

Mass Spectrometry (MS) and High-Resolution MS for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Fragmentation of the molecular ion would produce a series of daughter ions, providing valuable structural information. Common fragmentation pathways for phenylacetate esters include cleavage of the ester bond, leading to the formation of acylium ions and phenoxy radicals or ions. libretexts.org The loss of the acetyl group is another expected fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the molecular formula of this compound and distinguishing it from other isomers.

Expected Mass Spectrometry Data for this compound:

| Ion Type | Description | Expected m/z |

| [M]⁺ | Molecular Ion | Calculated based on molecular formula |

| [M - CH₃CO]⁺ | Loss of acetyl group | M - 43 |

| [M - C₆H₅CO]⁺ | Loss of benzoyl group | M - 105 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₂H₃O]⁺ | Acetyl cation | 43 |

This table presents expected fragmentation patterns based on the structure of this compound and is not based on experimental data.

Integration of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic or spectrometric detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. ijpsjournal.comnih.gov For the analysis of phenylacetate esters, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. researchgate.netox.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ajpaonline.com For volatile and thermally stable compounds like some phenylacetate esters, GC can provide excellent separation from impurities or related compounds. The separated components are then introduced into the mass spectrometer, which provides mass spectra for their identification. Derivatization may sometimes be employed to increase the volatility of less volatile compounds. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. pubcompare.ainih.govmdpi.commdpi.com Reversed-phase HPLC can be used to separate this compound from a mixture, and the eluent is then introduced into a mass spectrometer, often equipped with an ESI or APCI (Atmospheric Pressure Chemical Ionization) source. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information through controlled fragmentation of the parent ion. nih.gov This approach is particularly valuable for the quantitative analysis of the target compound in complex matrices.

The integration of these hyphenated techniques provides a comprehensive analytical workflow for the unambiguous identification, structural elucidation, and quantification of this compound.

Theoretical and Computational Approaches in the Study of Phenylacetate Esters

Molecular Docking Studies for Investigating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com This method is instrumental in drug discovery and molecular biology for understanding how small molecules like phenylacetate (B1230308) esters interact with biological targets such as enzymes or cellular receptors. researchgate.net

Docking studies on phenylacetic acid (PAA) and its derivatives have been conducted to elucidate their binding modes with various biological targets, including enzymes and DNA. researchgate.netjspae.com For instance, simulations have shown that PAA derivatives can interact effectively with enzymes like urease and Pim kinase. researchgate.netjspae.com These studies calculate a "docking score," which estimates the binding affinity, and reveal specific interactions such as hydrogen bonds and polar interactions with key amino acid residues in the protein's active site. researchgate.netjspae.com Research has indicated that the position of substituents on the phenyl ring can significantly influence binding, with meta-substituted PAA derivatives sometimes showing superior binding interactions compared to ortho- or para-substituted ones. researchgate.net

The insights gained from these docking studies are crucial for structure-based drug design, helping to rationalize the biological activity of existing compounds and to design new derivatives with improved potency and selectivity. nih.gov

Computational Analysis of Binding Pockets for Ester-Containing Ligands

The function of a protein is often dictated by its three-dimensional structure, particularly the cavities on its surface known as binding pockets, which accommodate ligands. acs.orgtaylorfrancis.com Computational analysis of these pockets is essential for understanding how ester-containing ligands, such as 4-Acetyl-3-hydroxyphenyl phenylacetate, can bind and elicit a biological response. nih.gov The amino acid residues lining a binding pocket determine its size, shape, and physicochemical properties (e.g., hydrophobicity, charge), which in turn dictate its specificity for certain ligands. acs.org

Various computational algorithms have been developed to detect and characterize these binding pockets from a protein's 3D structure. nih.gov These tools can calculate properties like pocket volume, surface area, and drugability. acs.orgmdpi.com Furthermore, computational methods can account for the dynamic nature of proteins, where binding pockets are not rigid but can fluctuate and change shape. acs.org Methods like molecular dynamics (MD) simulations can be used to explore the conformational ensemble of a protein, revealing how pocket dynamics can influence ligand binding and recognition. acs.org This analysis is critical for designing ligands that have a high geometric and chemical complementarity to their target pocket, a key factor for achieving high binding affinity. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction of Complex Esters

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable tools for accurately predicting the molecular properties of complex esters. scienceopen.comnii.ac.jp These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing detailed insights into its geometry, stability, and reactivity. scienceopen.comresearchgate.net

For molecules with rotatable bonds, like phenylacetate esters, conformational analysis is crucial. Quantum chemical calculations can determine the potential energy surface associated with bond rotations, identifying the most stable low-energy conformations of the molecule. researchgate.netnih.gov This is vital because the biological activity of a molecule is often dependent on the specific 3D shape it adopts to interact with its biological target. nii.ac.jp Studies on related molecules like phenyl benzoate (B1203000) have used methods such as DFT and Møller–Plesset perturbation theory (MP2) to calculate molecular structure, dipole moments, and vibrational spectra (IR and Raman), showing good agreement with experimental data. researchgate.netnih.gov

Beyond structure, these calculations can predict chemical reactivity by analyzing the distribution of electrons and calculating the energies of transition states for chemical reactions. researchgate.netrsc.orgrsc.org This allows researchers to forecast how a complex ester might behave in a biological environment, including its susceptibility to metabolic breakdown or its ability to participate in chemical reactions with a target protein. rsc.org

Table 1: Comparison of Theoretical Levels for Conformational Analysis

| Theoretical Method | Key Features | Application in Ester Analysis |

| Hartree-Fock (HF) | A foundational ab initio method. | Provides initial geometric and electronic structure information. nih.gov |

| Density Functional Theory (DFT) | Balances accuracy and computational cost by using electron density. Functionals like B3LYP are common. | Widely used for geometry optimization, energy calculations, and predicting spectroscopic properties of esters. nii.ac.jpresearchgate.netnih.gov |

| Møller–Plesset Perturbation Theory (MP2) | Incorporates electron correlation for higher accuracy than HF. | Used for more precise energy calculations and analysis of non-covalent interactions in ester conformations. nii.ac.jpnih.gov |

In Silico Pathway Prediction and Metabolic Modeling for Aromatic Compound Transformations

In silico tools play a significant role in predicting the metabolic fate of aromatic compounds within biological systems. nih.gov Metabolic modeling can simulate the complex network of biochemical reactions that transform a foreign compound (xenobiotic), such as a phenylacetate ester, into various metabolites. nih.gov These predictive models are built upon extensive knowledge bases of known biotransformation reactions and enzymatic processes. researchgate.net

The metabolism of phenylacetate itself has been studied, involving its conversion to phenylacetyl-CoA, which is then conjugated with amino acids like glutamine for excretion. smpdb.ca In bacteria, a complex pathway involving the epoxidation of the aromatic ring of phenylacetyl-CoA has been elucidated. nih.gov Genome-scale metabolic models (GEMs) can be constructed for specific organisms to predict metabolic pathways and optimize the production of valuable chemicals from aromatic compounds. mdpi.com

For a compound like this compound, these in silico systems can predict potential metabolic transformations, such as hydrolysis of the ester bond, hydroxylation of the aromatic rings, or conjugation reactions. By anticipating the formation of potentially reactive or toxic metabolites, these computational tools are invaluable in the early stages of drug development and chemical safety assessment. researchgate.net

Structure-Activity Relationship (SAR) Studies for Phenylacetate and Acetylated Phenol (B47542) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. azolifesciences.com By systematically modifying a chemical scaffold and evaluating the resulting changes in potency or efficacy, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect. ic.ac.uk